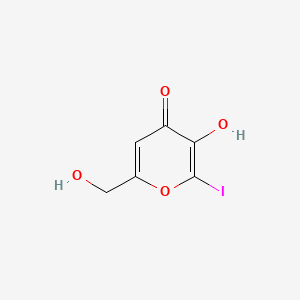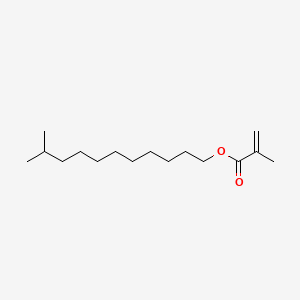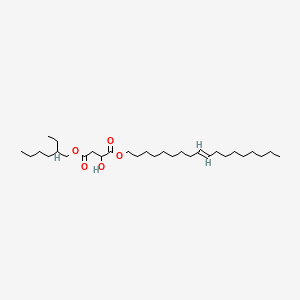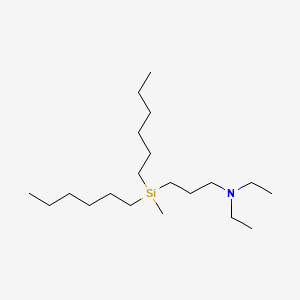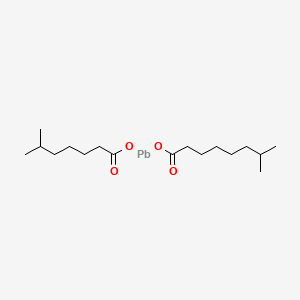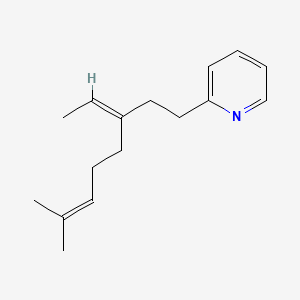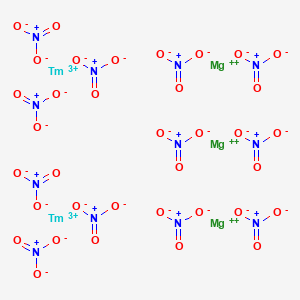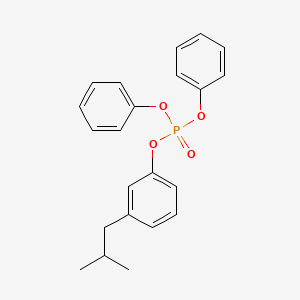
3-(2-Methylpropyl)phenyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropyl)phenyl diphenyl phosphate: is an organic compound with the molecular formula C22H23O4P . It is a member of the diphenyl phosphate family, which is known for its applications as flame retardants and plasticizers. This compound is characterized by its stability and effectiveness in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)phenyl diphenyl phosphate typically involves the reaction of 2-methylpropylphenol with diphenyl chlorophosphate . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the mixture to a temperature range of 70-90°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropyl)phenyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: It can be reduced to form phosphites or other lower oxidation state compounds.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphate esters with higher oxidation states.
Reduction: Formation of phosphites or other reduced phosphorus compounds.
Substitution: Formation of substituted phenyl diphenyl phosphates.
Scientific Research Applications
3-(2-Methylpropyl)phenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins, enhancing their thermal stability.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Employed as a plasticizer in the production of flexible PVC, improving its flexibility and durability.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)phenyl diphenyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.
Comparison with Similar Compounds
3-(2-Methylpropyl)phenyl diphenyl phosphate can be compared with other similar compounds such as:
tert-Butylphenyl diphenyl phosphate: Known for its superior thermal stability and hydrolytic resistance.
Cresyl diphenyl phosphate: Used as a flame retardant and plasticizer with good compatibility with various polymers.
Triphenyl phosphate: A widely used flame retardant with excellent performance in enhancing the fire resistance of materials.
Uniqueness: : this compound stands out due to its balanced properties of thermal stability, hydrolytic resistance, and effectiveness as a flame retardant and plasticizer.
Properties
CAS No. |
958815-41-3 |
|---|---|
Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[3-(2-methylpropyl)phenyl] diphenyl phosphate |
InChI |
InChI=1S/C22H23O4P/c1-18(2)16-19-10-9-15-22(17-19)26-27(23,24-20-11-5-3-6-12-20)25-21-13-7-4-8-14-21/h3-15,17-18H,16H2,1-2H3 |
InChI Key |
SRFQYSMCTJDTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


